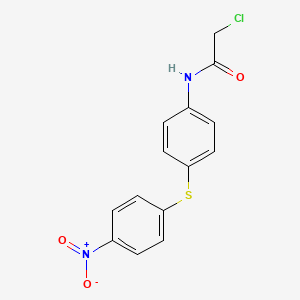

2-氯-N-(4-((4-硝基苯基)硫代)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide" is a chlorinated acetamide with a nitrophenylthio substituent. This type of compound is part of a broader class of chloroacetamides that have been extensively studied due to their interesting structural properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

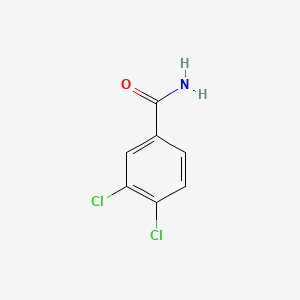

The synthesis of chloroacetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . Similarly, other chloroacetamides have been synthesized from corresponding aniline derivatives and acyl chlorides, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of chloroacetamides is characterized by the presence of an amide group attached to a chlorinated carbon atom. X-ray crystallography has been used to determine the crystal structures of various chloroacetamides, revealing details such as intramolecular hydrogen bonding and the orientation of substituents around the phenyl ring . For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding with the S(6) motif and several intermolecular C–H⋯O interactions .

Chemical Reactions Analysis

Chloroacetamides can participate in various chemical reactions due to the reactivity of the amide group and the presence of substituents that can influence the compound's chemical behavior. For example, the synthesis of new AB-type monomers for polybenzimidazoles involved an S_NAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . The reactivity of the amide group and the influence of electron-withdrawing or electron-donating substituents on the phenyl ring can lead to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamides, such as solubility, melting point, and optical properties, are influenced by the nature of the substituents on the phenyl ring. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects depending on the polarity of the solvent . The presence of strong electron-withdrawing groups, such as nitro groups, can significantly affect bond distances and angles within the molecule .

科学研究应用

分子结构和构象

该化合物的分子结构与包括 2-氯-N-(4-甲基苯基)乙酰胺和 2-氯-N-(4-硝基苯基)乙酰胺在内的各种乙酰苯胺类似。它以其独特的 N—H 键构象而著称,该构象在其几何和分子间键合性质中发挥作用,促进了其在分子科学和晶体学中的潜在应用 (Gowda 等人,2007 年)。

用于聚合物的化学合成和单体

该化合物是聚苯并咪唑 AB 型单体合成的组成部分。它与其他化学试剂的反应生成用于开发新型单体的化合物,表明其在聚合物化学和材料科学中的重要性 (Begunov & Valyaeva, 2015)。

抗癌、抗炎和镇痛特性

2-氯-N-(4-((4-硝基苯基)硫代)苯基)乙酰胺衍生物表现出作为抗癌、抗炎和镇痛剂的潜力。一种特殊的衍生物,N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,在对抗乳腺癌、神经母细胞瘤和疼痛方面显示出有希望的结果,突出了该化合物的治疗潜力 (Rani 等人,2014 年)。

噻唑衍生物的抗癌活性

该化合物的噻唑衍生物,特别是通过与巯基衍生物反应合成的那些衍生物,已对其抗癌活性进行了研究,显示出对某些癌细胞系(如人肺腺癌细胞)的选择性和有效性 (Evren 等人,2019 年)。

抗菌应用

2-氯-N-(4-氟-3-硝基苯基)乙酰胺,一种相关化合物,对肺炎克雷伯菌表现出显着的潜力。分子中氯原子的存在提高了其抗菌活性,使其成为开发新型抗菌药物的候选者 (Cordeiro 等人,2020 年)。

未来方向

The future directions for research on 2-Chloro-N-(4-nitrophenyl)acetamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its safety and hazards. Additionally, its potential uses in various fields such as medicine could be explored further .

属性

IUPAC Name |

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNUMYCJOJYRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977857 |

Source

|

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide | |

CAS RN |

62292-40-4 |

Source

|

| Record name | Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)